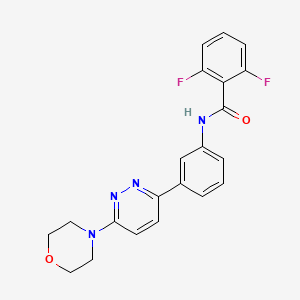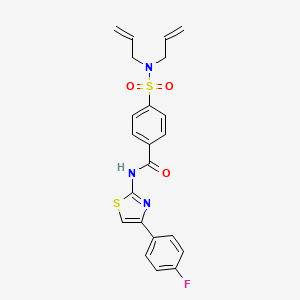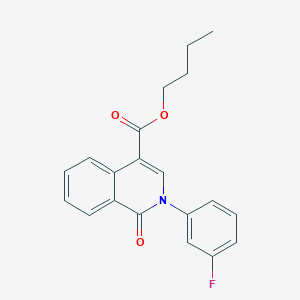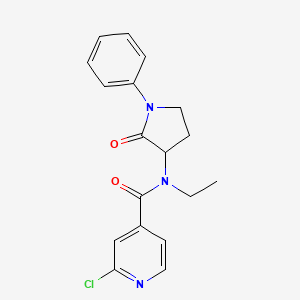![molecular formula C20H24N2O2 B2401900 (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2379971-18-1](/img/structure/B2401900.png)
(4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone, also known as MMPO, is a novel compound that has gained significant interest in the scientific community due to its potential applications in drug development. MMPO is a piperidine derivative that possesses unique structural features, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is not fully understood. However, it is believed that (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has also been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in the regulation of various cellular processes. Moreover, (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
(4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been found to possess various biochemical and physiological effects. (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Moreover, (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been found to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has also been shown to inhibit the replication of the hepatitis C virus, making it a potential anti-viral drug. Additionally, (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been found to possess anti-bacterial properties, inhibiting the growth of various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone in lab experiments include its high yield of synthesis, low cost, and diverse pharmacological effects. (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone can be easily synthesized using a cost-effective and efficient method, making it a suitable candidate for the development of new drugs. Moreover, (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone possesses various pharmacological effects, making it a versatile compound for the study of various diseases. However, the limitations of using (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone in lab experiments include its unknown mechanism of action and potential side effects. Further studies are needed to fully understand the mechanism of action of (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone and its potential side effects.
Direcciones Futuras
There are various future directions for the study of (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone. One potential direction is the development of (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone as an anti-cancer drug. (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been found to possess anti-cancer properties, making it a potential candidate for the development of new cancer drugs. Another potential direction is the study of (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone as an anti-viral drug. (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of viral diseases. Moreover, (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone can be further studied to fully understand its mechanism of action and potential side effects. Overall, (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone possesses significant potential for the development of new drugs, making it a promising compound for future studies.
Métodos De Síntesis
The synthesis of (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone involves the reaction of 4-methylacetophenone with 6-methyl-2-pyridinecarboxaldehyde and piperidine in the presence of acetic acid and sodium acetate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The yield of (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone obtained through this method is high, making it a cost-effective and efficient approach for the synthesis of (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone.
Aplicaciones Científicas De Investigación
(4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been extensively studied for its potential applications in drug development. (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been found to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties, making it a promising candidate for the development of new drugs. (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer drug. (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has also been found to possess anti-viral properties, inhibiting the replication of the hepatitis C virus. Moreover, (4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been shown to possess anti-inflammatory and anti-bacterial properties, making it a potential drug for the treatment of inflammatory and bacterial diseases.
Propiedades
IUPAC Name |
(4-methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-8-10-18(11-9-15)20(23)22-12-4-6-17(13-22)14-24-19-7-3-5-16(2)21-19/h3,5,7-11,17H,4,6,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJPTXPDXHJDMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC(C2)COC3=CC=CC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-{[1-(4-methylbenzoyl)piperidin-3-yl]methoxy}pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

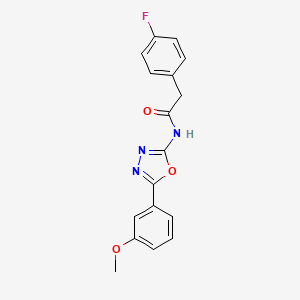
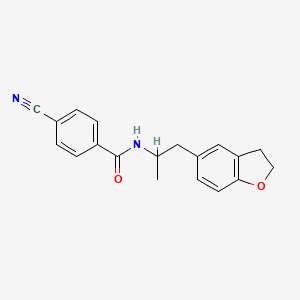
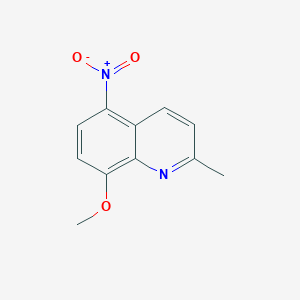
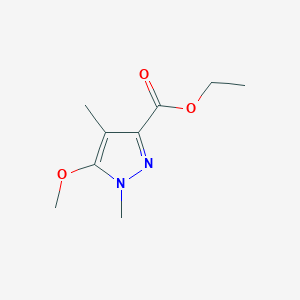
![4-methoxy-3,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2401824.png)
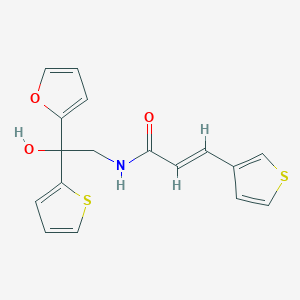
![9-(3,5-dimethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2401829.png)
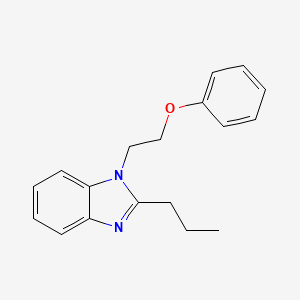
![N-(2-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2401833.png)
